molecular formula C15H13N3O2 B14528959 Ethyl 3-amino-5-cyano-2-phenylpyridine-4-carboxylate CAS No. 62437-10-9

Ethyl 3-amino-5-cyano-2-phenylpyridine-4-carboxylate

Cat. No.: B14528959
CAS No.: 62437-10-9
M. Wt: 267.28 g/mol
InChI Key: RJABIQCVKMGVCA-UHFFFAOYSA-N
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Description

Ethyl 3-amino-5-cyano-2-phenylpyridine-4-carboxylate is an organic compound that belongs to the pyridine family This compound is characterized by its unique structure, which includes an ethyl ester group, an amino group, a cyano group, and a phenyl group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-amino-5-cyano-2-phenylpyridine-4-carboxylate typically involves the condensation of 2,4-dioxo-carboxylic acid ethyl esters with ethyl 3-amino-3-iminopropionate hydrochloride. This reaction likely proceeds through an in situ decarboxylation process . The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-5-cyano-2-phenylpyridine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides and acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

Ethyl 3-amino-5-cyano-2-phenylpyridine-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological pathways and enzyme interactions.

    Industry: The compound can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Ethyl 3-amino-5-cyano-2-phenylpyridine-4-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The amino and cyano groups play crucial roles in binding to active sites of enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-amino-5-cyano-2-phenylpyridine-4-carboxylate is unique due to the presence of both amino and cyano groups on the pyridine ring, which imparts distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

62437-10-9

Molecular Formula

C15H13N3O2

Molecular Weight

267.28 g/mol

IUPAC Name

ethyl 3-amino-5-cyano-2-phenylpyridine-4-carboxylate

InChI

InChI=1S/C15H13N3O2/c1-2-20-15(19)12-11(8-16)9-18-14(13(12)17)10-6-4-3-5-7-10/h3-7,9H,2,17H2,1H3

InChI Key

RJABIQCVKMGVCA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=NC=C1C#N)C2=CC=CC=C2)N

Origin of Product

United States

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